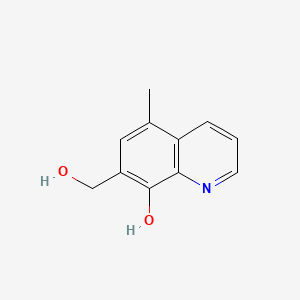![molecular formula C6H3Cl2N3 B11908028 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dicloro-1H-pirazolo[4,3-c]piridina es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por un sistema de anillos fusionados que consta de un anillo de pirazol y un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,7-Dicloro-1H-pirazolo[4,3-c]piridina generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción de 3,7-dicloropirazol con un derivado de piridina adecuado. La reacción se lleva a cabo a menudo en presencia de una base, como carbonato de potasio, y un solvente como dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 3,7-Dicloro-1H-pirazolo[4,3-c]piridina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,7-Dicloro-1H-pirazolo[4,3-c]piridina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento con haluros de arilo o alquilo para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes como metanol o DMF.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reacciones de Acoplamiento: Reacciones de acoplamiento catalizadas por paladio utilizando reactivos como ácidos borónicos de arilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con varios grupos funcionales, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
3,7-Dicloro-1H-pirazolo[4,3-c]piridina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su estructura química única y actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3,7-Dicloro-1H-pirazolo[4,3-c]piridina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, lo que lo convierte en un posible agente anticancerígeno. Las vías moleculares y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
1H-Pirazolo[3,4-b]piridinas: Otra clase de pirazolopiridinas con diferentes patrones de sustitución.
Pirazolo[3,4-d]pirimidinas: Compuestos con un sistema de anillos fusionados similar pero diferentes heteroátomos.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidinas: Estructuras más complejas con anillos fusionados adicionales.
Singularidad
3,7-Dicloro-1H-pirazolo[4,3-c]piridina es único debido a la posición específica de los átomos de cloro, que puede influir en su reactividad y actividad biológica. Esta estructura distintiva permite interacciones únicas con objetivos moleculares, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
3,7-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Clave InChI |
UWZYGDPUGXPNKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NNC(=C2C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)




![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)


![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)


